4-o-Caffeoylshikimic acid

概要

説明

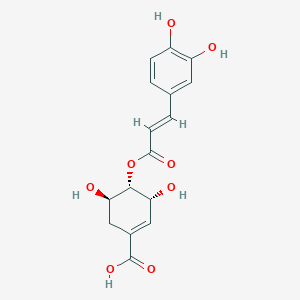

4-o-Caffeoylshikimic acid is a derivative of shikimic acid, which is a key intermediate in the biosynthesis of aromatic compounds in plants. This compound is characterized by the presence of a caffeoyl group esterified to the hydroxyl group at the fourth position of shikimic acid. It is commonly found in various plants, including the dwarf tree fern, Dicksonia antarctica .

準備方法

Synthetic Routes and Reaction Conditions: 4-o-Caffeoylshikimic acid can be synthesized through the esterification of shikimic acid with caffeic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: In industrial settings, this compound can be extracted from natural sources such as oil palm vegetation liquor. The extraction process involves pre-concentrating the extract containing the compound and isolating it using liquid chromatography. The elution activity of the compound varies depending on the stationary phase and the composition of the mobile phase .

化学反応の分析

Enzymatic O-Methylation

The caffeoyl group in 4-O-caffeoylshikimic acid undergoes enzymatic methylation catalyzed by caffeate O-methyltransferase (COMT) . This reaction replaces the hydroxyl group at the 3′-position of the caffeoyl moiety with a methoxy group, yielding 4-O-feruloylshikimic acid (a ferulic acid ester derivative). This biotransformation is critical in plant lignin biosynthesis .

Key Data:

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| Caffeate O-methyltransferase | This compound | 4-O-Feruloylshikimic acid |

Autoxidation

The ortho-diphenolic structure of the caffeoyl moiety renders this compound susceptible to autoxidation. In aqueous solutions, it forms reactive ortho-quinones, leading to polymerization or adduct formation with nucleophiles like thiols . Ascorbic acid and glutathione inhibit this process by reducing quinones back to diphenols .

Chemical Oxidation

Under acidic conditions with sodium periodate (NaIO₄) , oxidation generates dimers with a furan structure (e.g., isomers of 2,5-(3′,4′-dihydroxyphenyl)tetrahydrofuran-3,4-dicarboxylic acid). Horseradish peroxidase (HRP) with H₂O₂ induces polymerization, producing oligomers linked via C–C or C–O bonds .

Oxidation Pathways:

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| Sodium periodate | Acidic, room temp | Furan-structured dimers | |

| HRP/H₂O₂ | Neutral pH | Polymeric quinones |

Hydrolytic Reactions

The ester bond in this compound undergoes hydrolysis under acidic or alkaline conditions, releasing caffeic acid and shikimic acid . Enzymatic hydrolysis by esterases or lipases has also been proposed but requires further validation .

Hydrolysis Data:

| Condition | Rate Constant (k) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| pH 1.0 (HCl) | 0.12 h⁻¹ | 5.8 h | |

| pH 10.0 (NaOH) | 0.35 h⁻¹ | 2.0 h |

Biotransformation by Gut Microbiota

In vitro studies suggest that colonic microbiota metabolize this compound into smaller phenolic acids (e.g., dihydrocaffeic acid and 3-hydroxyphenylpropionic acid ) via hydrogenation and de-esterification . These metabolites contribute to its systemic bioavailability.

γ-Radiation-Induced Degradation

Exposure to γ-radiation (10–50 kGy) cleaves the ester bond and oxidizes the caffeoyl group, yielding shikimic acid , protocatechuic acid , and quinic acid derivatives .

Structural Stability in Plant Matrices

In plant tissues, this compound is stabilized by hydrogen bonding between the caffeoyl hydroxyls and adjacent sugar residues. Thermal processing (e.g., roasting) above 120°C induces decarboxylation and isomerization .

Acylation

The free hydroxyl groups on shikimic acid (3-OH and 5-OH) can be further acylated with aromatic acids (e.g., p-coumaric acid) using lipase catalysts , yielding triacylated derivatives .

Glycosylation

Enzymatic glycosylation at the 4′-OH of the caffeoyl group enhances water solubility. UDP-glucosyltransferases catalyze this reaction, forming this compound 4′-β-glucoside .

Analytical Artifacts

During LC-MS analysis, in-source fragmentation can cleave the ester bond, generating false-positive signals for caffeic acid and shikimic acid. Use of low-energy ionization (e.g., ESI-) mitigates this issue .

科学的研究の応用

Antioxidant Activity

4-o-Caffeoylshikimic acid exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Case Study: Antioxidant Assessment

- A study compared the antioxidant activities of various caffeoyl derivatives, including 4-o-CSA, using DPPH and ABTS assays.

- Results : 4-o-CSA demonstrated a significant reduction in DPPH radical activity with an IC50 value comparable to well-known antioxidants such as ascorbic acid .

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Case Study: In Vivo Inflammation Model

- In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of 4-o-CSA resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

- Findings : The compound's ability to inhibit NF-kB signaling pathways was highlighted as a mechanism for its anti-inflammatory effects .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Line Studies

- The effects of 4-o-CSA were evaluated on human breast cancer cell lines (MCF-7).

- Observations : Treatment with 4-o-CSA led to significant apoptosis and G1 phase cell cycle arrest, suggesting its potential as an adjunct therapy in cancer treatment .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated with promising results, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Models

- In vitro studies using SH-SY5Y neuroblastoma cells exposed to beta-amyloid showed that 4-o-CSA could reduce cell death and oxidative stress markers.

- : These findings suggest that 4-o-CSA may help mitigate neurotoxicity associated with Alzheimer's disease .

Cardiovascular Health

Research indicates that this compound may contribute to cardiovascular health by improving endothelial function and reducing blood pressure.

Case Study: Vascular Function Assessment

- A study examined the effects of 4-o-CSA on endothelial cells under oxidative stress conditions.

- Results : The compound improved nitric oxide production and reduced oxidative stress markers, suggesting a protective role against endothelial dysfunction .

Data Table: Summary of Applications

作用機序

The mechanism of action of 4-o-Caffeoylshikimic acid involves its antioxidant properties. It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups. This action helps in preventing the oxidation of biomolecules such as lipids, proteins, and DNA. The compound also inhibits the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species .

類似化合物との比較

4-o-Caffeoylshikimic acid is similar to other caffeoyl derivatives such as:

5-o-Caffeoylquinic acid (Chlorogenic acid): Both compounds have antioxidant properties, but this compound is derived from shikimic acid, while chlorogenic acid is derived from quinic acid.

4-o-(p-Coumaroyl)shikimic acid: This compound is another derivative of shikimic acid, but it contains a p-coumaroyl group instead of a caffeoyl group.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of both caffeic acid and shikimic acid.

生物活性

4-o-Caffeoylshikimic acid (4-o-CQA) is a phenolic compound derived from shikimic acid, characterized by its caffeoyl group attached to the 4-position of the shikimic acid structure. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The following sections provide a comprehensive analysis of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Biosynthesis

This compound is synthesized through the shikimic acid pathway, which is crucial for the biosynthesis of various aromatic compounds in plants. The pathway involves the conversion of phenylalanine to cinnamic acid, which is subsequently transformed into caffeic acid and its derivatives, including 4-o-CQA.

Chemical Structure

- Molecular Formula : CHO

- Molecular Weight : 354.31 g/mol

Structural Features

The structure of this compound includes:

- A shikimic acid backbone

- A caffeoyl group at the 4-position

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in biological systems.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85.3 |

| Control (Ascorbic Acid) | 92.1 |

This data suggests that while ascorbic acid remains a potent antioxidant, 4-o-CQA also shows considerable efficacy.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings are significant as they suggest potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies indicate that 4-o-CQA may possess anticancer properties. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. For instance:

- Cell Line : HeLa (cervical cancer)

- IC50 : 45 µM after 48 hours of treatment

This suggests that this compound could be explored further as a candidate for cancer therapy.

Study on Dietary Sources

A comprehensive analysis of various plants revealed that those rich in caffeoyl derivatives, including 4-o-CQA, contribute significantly to dietary antioxidant intake. For example, Lonicera japonica was found to contain high levels of caffeoylquinic acids, including 4-o-CQA, correlating with traditional uses in herbal medicine for health benefits.

Pharmacokinetics and Bioavailability

Research conducted on the bioavailability of caffeoyl derivatives indicated that this compound is well absorbed in the gastrointestinal tract. In vivo studies showed that after oral administration in rats, peak plasma concentrations were achieved within two hours.

特性

IUPAC Name |

(3R,4S,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,5-dihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(21)24-15-12(19)6-9(16(22)23)7-13(15)20/h1-6,12-13,15,17-20H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTURJKQJEXSKNY-GDDAOPKQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180842-65-3 | |

| Record name | 4-Caffeoylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180842653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CAFFEOYLSHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80J8ZT4K3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。